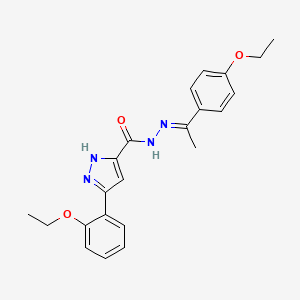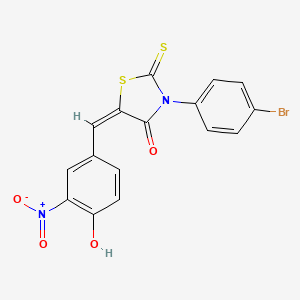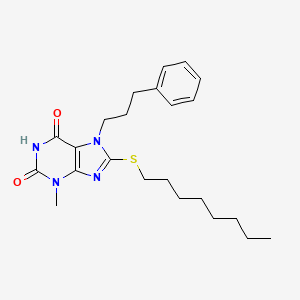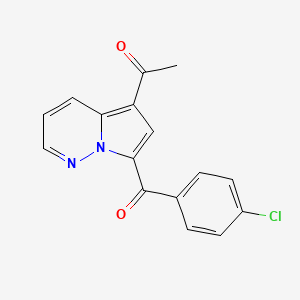
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von 1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren umfasst die folgenden Schritte :
Bildung des Pyrrolrings: Dieser Schritt beinhaltet die Kreuzkupplung eines Pyrrolrings mit Acyl(bromo)acetylenen in Gegenwart von festem Aluminiumoxid bei Raumtemperatur.
Addition von Propargylamin: Die resultierenden Acetylene werden dann mit Propargylamin umgesetzt, um N-Propargylenaminone zu bilden.
Intramolekulare Cyclisierung: Schließlich durchlaufen die hergestellten propargylischen Derivate eine intramolekulare Cyclisierung, katalysiert durch Cäsiumcarbonat (Cs2CO3) in Dimethylsulfoxid (DMSO), um die gewünschte Pyrrolopyridazinverbindung zu ergeben.
Analyse Chemischer Reaktionen
1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter :
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann.
Wissenschaftliche Forschungsanwendungen
1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter :
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Die Forschung konzentriert sich auf das Potenzial der Verbindung als Therapeutikum für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen . Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, und so seine therapeutischen Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon kann mit anderen ähnlichen Verbindungen aus der Pyrrolopyridazin-Familie verglichen werden . Einige dieser ähnlichen Verbindungen umfassen:
- 1-(7-(3-Nitrobenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon
- 1-(7-(4-Brombenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon
- 1-(7-(4-Methoxybenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon
Diese Verbindungen teilen einen ähnlichen Grundaufbau, unterscheiden sich aber in den Substituenten, die an die Benzoylgruppe gebunden sind. Die einzigartigen Eigenschaften von 1-(7-(4-Chlorbenzoyl)pyrrolo(1,2-b)pyridazin-5-yl)ethanon, wie seine spezifischen Substituenten und deren Auswirkungen auf die biologische Aktivität, machen es von anderen verwandten Verbindungen unterscheidbar.
Eigenschaften
CAS-Nummer |
302913-53-7 |
|---|---|
Molekularformel |
C16H11ClN2O2 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
1-[7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C16H11ClN2O2/c1-10(20)13-9-15(19-14(13)3-2-8-18-19)16(21)11-4-6-12(17)7-5-11/h2-9H,1H3 |
InChI-Schlüssel |
HKOCKZIFDHBBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)
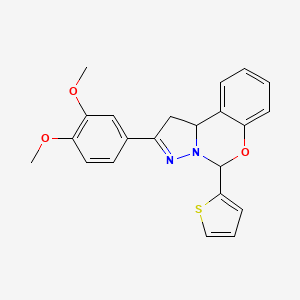
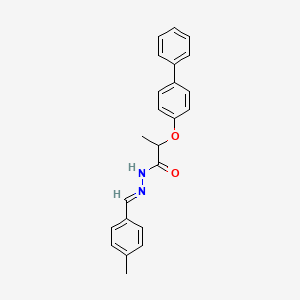
![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)

